![molecular formula C6H12O2S B097389 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane CAS No. 16630-62-9](/img/structure/B97389.png)
2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane
Overview
Description
2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane typically involves the reaction of 2-(methylsulfanyl)ethanol with formaldehyde under acidic conditions to form the dioxolane ring. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes.
Scientific Research Applications
2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)ethanol: A precursor in the synthesis of 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane.
2-(Methylsulfonyl)ethanol: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1,3-Dioxolane: The parent compound without the methylsulfanyl group.
Uniqueness
This compound is unique due to the presence of both the dioxolane ring and the methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to consolidate the existing research findings on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a dioxolane ring that contributes to its chemical reactivity and biological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high purity products.
Biological Activity Overview
Research has indicated that compounds within the dioxolane class exhibit diverse biological activities. Notably, studies have shown that various 1,3-dioxolanes demonstrate significant antibacterial and antifungal properties.
Antimicrobial Activity
A study focusing on a series of new 1,3-dioxolanes revealed that many derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL.
- Candida albicans : Most compounds showed effective antifungal activity except one derivative .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with bacterial cell membranes or specific molecular targets within pathogens, disrupting essential cellular functions.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of dioxolane derivatives:
-
Antibacterial Screening : A comprehensive evaluation of synthesized dioxolanes indicated that most compounds displayed significant activity against S. aureus, S. epidermidis, and E. faecalis. Notably, derivatives with specific substituents at the 3 and 4 positions of the dioxolane ring showed enhanced activity .
Compound Target Bacteria MIC (µg/mL) 1 S. aureus 625-1250 4 P. aeruginosa 625 5 C. albicans Effective - Antifungal Activity : The same study reported that all tested dioxolanes (except one) exhibited antifungal properties against C. albicans, indicating their potential as therapeutic agents in treating fungal infections .
Properties
IUPAC Name |
2-(2-methylsulfanylethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-9-5-2-6-7-3-4-8-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOYDGDBUWDFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606754 | |
Record name | 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16630-62-9 | |
Record name | 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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